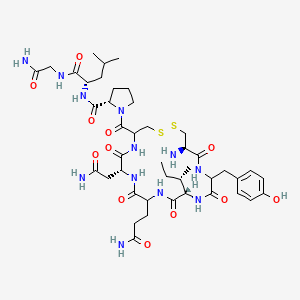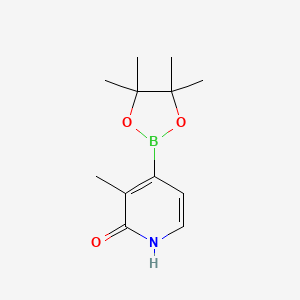![molecular formula C8H3Cl2N3 B13923182 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is an organic compound with the molecular formula C8H3Cl2N3 It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a cyano group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process begins with the dissolution of 2,6-dichloro-4-nitropyridine in anhydrous tetrahydrofuran (THF), followed by cooling to -78°C. Bromovinyl magnesium (in THF) is then added, and the reaction is allowed to proceed at this temperature for one hour before being warmed to -20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are typically used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, often leading to modified pyrrolopyridine structures.
Aplicaciones Científicas De Investigación
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of cancer cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine: Lacks the cyano group at position 5.
4,6-Dichloro-7-azaindole: Similar structure but with different substitution patterns.
2,4-Dichloro-7H-pyrrolo[2,3-B]pyridine: Another derivative with chlorine atoms at different positions.
Uniqueness
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H3Cl2N3 |
|---|---|
Peso molecular |
212.03 g/mol |
Nombre IUPAC |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c9-6-4-1-2-12-8(4)13-7(10)5(6)3-11/h1-2H,(H,12,13) |
Clave InChI |
XLSGIPPCQCQFGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC(=C(C(=C21)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)




![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)






![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)
